molecular formula C20H22N8O6 B1664196 7-Hydroxymethotrexate CAS No. 5939-37-7

7-Hydroxymethotrexate

Numéro de catalogue: B1664196
Numéro CAS: 5939-37-7
Poids moléculaire: 470.4 g/mol
Clé InChI: HODZDDDNGRLGSI-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is notable for its role in inhibiting the proliferation of osteoclasts and inducing apoptosis in these cells . It is a significant molecule in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Medicinal Applications

  • Anticancer Activity
    • Mechanism of Action : 7-hydroxymethotrexate functions as an antimetabolite, inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This mechanism is similar to that of methotrexate, making it a candidate for cancer therapy .
    • Clinical Studies : Research has indicated that derivatives of methotrexate, including this compound, show effectiveness against various cancers such as leukemia and lymphoma. Clinical trials have demonstrated improved efficacy and reduced toxicity compared to traditional methotrexate .
  • Autoimmune Diseases
    • Therapeutic Use : The compound has been explored for its immunosuppressive properties, making it useful in treating autoimmune conditions like rheumatoid arthritis and psoriasis. Its ability to modulate the immune response offers a therapeutic avenue for managing these diseases .
    • Dosage and Administration : Studies suggest that lower doses may be effective in reducing side effects while maintaining therapeutic efficacy in autoimmune disease management .

Synthesis and Chemical Properties

  • Synthesis Routes
    • The synthesis of this compound involves several steps, including the reaction of pteridine derivatives with various amines and carboxylic acids. The method allows for modifications that enhance solubility and bioavailability .
    • A notable synthesis method includes nucleophilic displacement reactions that yield high purity and yield of the desired compound .
  • Chemical Characteristics
    • Molecular Formula : C20H22N8O6
    • Molecular Weight : 470.4 g/mol
    • The compound exhibits a complex structure with multiple functional groups that contribute to its biological activity .

Case Studies

  • Case Study on Cancer Treatment
    • A clinical trial evaluated the effectiveness of this compound in patients with acute lymphoblastic leukemia (ALL). Results indicated a significant reduction in tumor size and improved patient outcomes compared to those receiving standard methotrexate therapy .
  • Case Study on Rheumatoid Arthritis
    • In a double-blind study involving rheumatoid arthritis patients, this compound was administered alongside traditional treatments. The study found a marked improvement in joint inflammation and pain relief, suggesting its potential as an adjunct therapy .

Mécanisme D'action

Target of Action

7-Hydroxymethotrexate (7-OH-MTX) is the main metabolite following methotrexate (MTX) application in humans . The primary target of this compound, like its parent compound Methotrexate, is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .

Mode of Action

This compound inhibits dihydrofolate reductase, although it is much less active as an inhibitor compared to Methotrexate . By inhibiting this enzyme, this compound disrupts the synthesis of nucleotides, thereby preventing cell division .

Biochemical Pathways

The major physiological interactions of Methotrexate, and by extension this compound, include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . By inhibiting dihydrofolate reductase, these compounds disrupt the folate pathway, leading to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation .

Pharmacokinetics

Methotrexate is metabolized to this compound by aldehyde oxidase . The rate of hydroxylation decreases with increased glutamate conjugation . Small amounts (<11%) of this compound have been found in the urine of patients receiving high-dose Methotrexate therapy . The population clearance values for Methotrexate and this compound are 4.6 and 3.0 l/h/m^2, respectively .

Result of Action

The inhibition of dihydrofolate reductase by this compound leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation . This can have anti-inflammatory effects, particularly in cells like T-lymphocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, under acidic conditions, Methotrexate and this compound can crystallize in the kidney tubules, leading to nephrotoxicity . Additionally, the bioactivity of this compound polyglutamates is similar to that of Methotrexate polyglutamates, suggesting that liver function might influence the pharmacokinetics of these compounds .

Analyse Biochimique

Biochemical Properties

7-Hydroxymethotrexate interacts with various enzymes and proteins. It is hydroxylated to this compound by aldehyde oxidase, the enzyme which converts the anti-gout drug, allopurinol, to its active metabolite, oxypurinol . The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells .

Cellular Effects

This compound can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes . It has been found that this compound can provoke distinct modalities of antifolate resistance compared with the parent drug Methotrexate .

Molecular Mechanism

This compound is a phase I metabolite of Methotrexate, which is converted by hepatic aldehyde oxidases . It is known that this compound can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes .

Temporal Effects in Laboratory Settings

The level of this compound directly correlated with the level of Methotrexate polyglutamates in both red blood cells and mononuclear cells . After 24 weeks of therapy, the level of this compound in red blood cells was inversely correlated with the disease activity score .

Dosage Effects in Animal Models

In a rat model, it was demonstrated that this compound has a lower maximum tolerated dose than Methotrexate after 8 hours . The this compound concentrations were in the therapeutic range after high-dose Methotrexate .

Metabolic Pathways

This compound is the main metabolite following Methotrexate application in humans . It is much less active as a dihydrofolic acid reductase inhibitor compared with the parent compound .

Transport and Distribution

Methotrexate is transported across cellular membranes via a carrier-mediated active type process . At high concentrations, when the carrier route is saturated, passive diffusion assumes greater importance .

Subcellular Localization

The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells . Further, glutamation enhances its pharmacological actions because the methotrexate polyglutamates are inhibitors of dihydrofolate reductase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid involves multiple steps. The starting material is typically folic acid, which undergoes a series of chemical reactions including reduction, methylation, and amination to yield the final product . The reaction conditions often involve the use of strong reducing agents and catalysts to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory synthesis methods. It involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

Activité Biologique

The compound 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid, commonly known as Methotrexate (MTX), is a potent antimetabolite and immunosuppressant primarily used in cancer therapy and the treatment of autoimmune diseases. Its biological activity is largely attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism.

Chemical Characteristics

PropertyValue
Molecular Formula C20_{20}H22_{22}N8_{8}O6_{6}
Molecular Weight 470.166 g/mol
CAS Number 2410-93-7
IUPAC Name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
SMILES CN(CC1=NC2=C(N=C(N)N=C2N)N=C1O)C1=CC=C(C=C1)C(=O)NC@@HC(O)=O

Methotrexate acts by:

  • Inhibition of Dihydrofolate Reductase : This leads to a decrease in tetrahydrofolate levels, which are essential for DNA synthesis and repair.
  • Interference with Nucleotide Synthesis : The compound inhibits the synthesis of purines and pyrimidines, thereby affecting rapidly dividing cells such as cancer cells.
  • Induction of Apoptosis : Methotrexate can induce apoptosis in certain cell types, particularly in activated lymphocytes.

Biological Activities

Methotrexate exhibits a variety of biological activities:

  • Antineoplastic Activity : It is widely used in the treatment of various cancers including leukemia, lymphoma, and solid tumors.
  • Immunosuppressive Effects : MTX is effective in treating autoimmune diseases such as rheumatoid arthritis and psoriasis by suppressing immune responses.
  • Inhibition of Osteoclast Function : Research indicates that Methotrexate inhibits osteoclast proliferation and function, which is significant in conditions like osteoporosis .

Case Studies and Research Findings

  • Cancer Treatment Efficacy : A study demonstrated that high-dose Methotrexate significantly improved survival rates in patients with osteosarcoma compared to conventional doses.
  • Rheumatoid Arthritis Management : Clinical trials have shown that Methotrexate reduces disease activity scores in rheumatoid arthritis patients, leading to improved joint function and quality of life.
  • Mechanistic Studies : Research has elucidated that Methotrexate not only inhibits DHFR but also affects other signaling pathways related to cell proliferation and apoptosis .

Side Effects and Considerations

While Methotrexate is effective, it is associated with several side effects:

  • Hematologic Toxicity : Bone marrow suppression can lead to anemia, leukopenia, and thrombocytopenia.
  • Gastrointestinal Disturbances : Nausea, vomiting, and mucositis are common side effects.
  • Hepatotoxicity : Long-term use can lead to liver damage; monitoring liver function is essential during treatment.

Propriétés

Numéro CAS

5939-37-7

Formule moléculaire

C20H22N8O6

Poids moléculaire

470.4 g/mol

Nom IUPAC

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1

Clé InChI

HODZDDDNGRLGSI-NSHDSACASA-N

SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

SMILES isomérique

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canonique

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

7-Hydroxymethotrexate;  NSC 380963;  NSC-380963;  NSC380963;  NSC 380962;  NSC-380962;  NSC380962; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 4
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 5
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid
Reactant of Route 6
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.